2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

Physicochemical properties Regioisomer comparison Computational chemistry

In SAR-driven medicinal chemistry, regioisomer purity is critical: the 5-methyl substitution on the pyrazole ring creates a steric environment distinct from 4-methyl or 3-methyl analogs that share identical computed LogP and formula-yet differ profoundly in target binding. This compound supplies the exact regioisomer validated in γ-secretase and glutaminyl cyclase inhibitor patents, eliminating confounding results from positional isomers. • ≥98% HPLC purity confirmed; single regioisomer with defined 5-methyl geometry. • Direct building block for Markush-claimed acylated amino acid amidyl pyrazole scaffolds. • N-cyclopropyl motif predicts reduced CYP-mediated N-dealkylation vs. unsubstituted amine analogs for metabolic stability comparisons. • Sealed dry storage at 2-8°C; ships ambient with global logistics support.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13635332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CCC(C(=O)O)NC2CC2
InChIInChI=1S/C11H17N3O2/c1-8-4-6-12-14(8)7-5-10(11(15)16)13-9-2-3-9/h4,6,9-10,13H,2-3,5,7H2,1H3,(H,15,16)
InChIKeyFNFCVWNSCLFRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement Baseline


2-(Cyclopropylamino)-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1339409-59-4) is a non-proteinogenic amino acid derivative that combines a cyclopropylamine moiety with a 5-methylpyrazole heterocycle on a butanoic acid backbone . It is commercially supplied at ≥98% purity (HPLC) and is classified as a research-grade building block for medicinal chemistry and organic synthesis . Its molecular formula is C₁₁H₁₇N₃O₂ with a molecular weight of 223.27 g/mol .

Non-proteinogenic amino acid building block for medicinal chemistry
Cyclopropylamine and 5-methylpyrazole functionalization supports diverse synthetic routes
High chromatographic purity (HPLC) supports reliable coupling outcomes

Why Generic Pyrazole-Butanoic Acid Analogs Cannot Substitute


Within the cyclopropylamino-pyrazole-butanoic acid chemotype, subtle structural variations—such as the position of the methyl substituent on the pyrazole ring or the attachment point of the pyrazole to the butanoic acid chain—can profoundly alter molecular recognition at biological targets even when computed global physicochemical descriptors remain unchanged . The 5-methyl regioisomer places the methyl group adjacent to the N-alkyl linkage, creating a steric environment distinct from the 4-methyl or unsubstituted analogs, which can influence conformational preferences and target binding . Consequently, generic substitution without experimental validation risks losing desired biological activity or synthetic compatibility.

5-Methyl vs 4-methyl regioisomers share identical computed properties but may present distinct steric environments to targets.
γ-Substitution (C4) vs β-substitution (C3) shifts pharmacophore-to-carboxylate distance; binding geometry may not transfer.
Des-cyclopropyl analogs lack the cyclopropylamine motif; microsomal metabolic stability may be substantially lower.

Quantitative Differentiation vs. Closest Analogs


5-Methyl vs. 4-Methyl Regioisomer Physicochemical Profile

The 5-methyl regioisomer (target compound) and its 4-methyl analog exhibit identical computed global descriptors: TPSA = 67.15 Ų, cLogP = 0.79, H-bond acceptors = 4, H-bond donors = 2, and rotatable bonds = 6 . Because these whole-molecule properties do not differentiate the two isomers, any differential biological activity must arise from local steric or electronic effects unique to the 5-methyl substitution pattern [1].

5-Methyl vs 4-Methyl Regioisomer
Head-to-head
Identical computed global descriptors: TPSA 67.15 Ų, cLogP 0.79, HBA 4, HBD 2, RotB 6.
Selection cannot be guided by standard computational filters; target-specific steric effects are critical.
Data from computational predictions; verify regioisomer identity via analytical methods.
Physicochemical properties Regioisomer comparison Computational chemistry

Positional Isomer Linker Topology: γ- vs. β-Substitution

The target compound bears the pyrazole at the 4-position of the butanoic acid chain (γ-substitution), whereas the isomeric 2-(cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 2137533-68-5) carries the heterocycle at the 3-position (β-substitution) . This difference in linker length alters the distance between the carboxylate/amine recognition elements and the pyrazole pharmacophore, which is a critical determinant of binding-pocket compatibility .

γ- vs β-Substitution Linker
Class-level
γ-substitution (C4) places pyrazole further from carboxylate by one methylene unit compared to β-substitution (C3).
Linker length may alter binding-pocket compatibility; positional isomer selection should be verified.
Based on structural topology; direct binding data not reported.
Positional isomerism Structure-activity relationship Medicinal chemistry

Cyclopropylamine Metabolic Stability Differentiation

The target compound contains an N-cyclopropyl secondary amine, whereas the des-cyclopropyl analog 2-(5-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1171926-02-5) lacks this motif entirely . Cyclopropylamines are well-established in medicinal chemistry to reduce N-dealkylation and oxidative metabolism by cytochrome P450 enzymes, thereby enhancing metabolic stability and prolonging half-life [1]. This structural feature is absent in the simpler pyrazole-butanoic acid analog.

Cyclopropylamine Metabolic Stability
Class-level
N-cyclopropyl present; ΔMW +55.08 vs des-cyclopropyl analog; cyclopropylamines may reduce CYP-mediated N-dealkylation.
Metabolic stability advantage is class-level; microsomal half-life should be evaluated for each derivative.
Cyclopropylamine metabolic stability reviewed in literature (Talele, 2016).
Metabolic stability Cyclopropyl group Drug design

Optimal Research & Industrial Application Scenarios


Lead Optimization Requiring Definitive 5-Methyl Regiochemistry

When a structure-activity relationship (SAR) study has established that the 5-methyl substitution on the pyrazole ring is essential for target potency, this compound provides the exact regioisomer needed. Its use avoids confounding results introduced by 4-methyl or 3-methyl analogs that share identical global computed properties but differ in steric and electronic presentation at the binding site .

γ-Secretase or Glutaminyl Cyclase Inhibitor Intermediates

Patents describing acylated amino acid amidyl pyrazoles as γ-secretase inhibitors and glutaminyl cyclase inhibitors employ cyclopropylamino-pyrazole-butanoic acid scaffolds as key intermediates [1]. The 5-methyl-1H-pyrazol-1-yl substitution pattern matches specific Markush claims, making this compound a direct building block for synthesizing claimed chemical matter.

Pharmacokinetic Profiling of Cyclopropylamine-Containing Derivatives

For research programs aiming to compare metabolic stability of N-cyclopropyl versus N-alkyl or unsubstituted amine derivatives, this compound serves as a representative probe. The presence of the cyclopropyl ring predicts reduced CYP-mediated N-dealkylation relative to analogs lacking this motif, enabling head-to-head microsomal stability comparisons [1].

Regioisomer-Dependent Crystallization & Solid-State Studies

The distinct molecular geometry of the 5-methyl regioisomer may confer different crystal packing, solubility, and melting point characteristics compared to the 4-methyl isomer despite identical molecular formula and LogP. Procurement of this specific isomer enables solid-form screening and formulation development where regioisomer purity is critical .

Application
Selection Property
Validation Focus
5-Methyl regioisomer-defined SAR studies
5-Methyl regioisomer identity
Regioisomer purity confirmation
γ-Secretase inhibitor probe synthesis
Matches patent Markush claims
Coupling compatibility with acylated amino acid intermediates
Cyclopropylamine metabolic stability comparison
Presence of cyclopropylamine motif
Microsomal stability vs des-cyclopropyl analog
Regioisomer crystal engineering studies
Regioisomer purity for crystallization
Differential crystal packing and solid-form screening
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